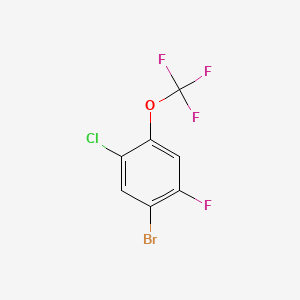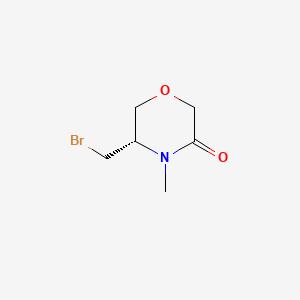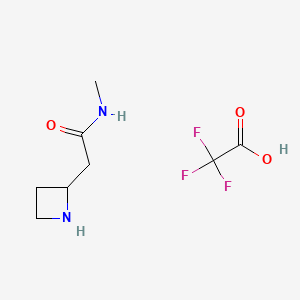
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene (BCF-TFM) is an organofluorine compound that is used in a variety of scientific research applications. BCF-TFM has a unique combination of fluorine and bromine atoms and is highly reactive due to its low bond energy. As a result, BCF-TFM is used in a range of synthetic processes, including in the synthesis of pharmaceuticals and other organic compounds. Additionally, BCF-TFM has been studied for its biochemical and physiological effects, as well as its potential uses in lab experiments.
科学研究应用
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene has a variety of scientific research applications, including in the synthesis of pharmaceuticals and other organic compounds. This compound has also been studied for its potential uses in lab experiments, such as in the synthesis of fluorinated compounds. Additionally, this compound has been studied for its biochemical and physiological effects, as well as its potential uses in drug delivery systems.
作用机制
The mechanism of action of 1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene is not well understood. However, it is believed that this compound is able to interact with biological molecules, such as proteins and nucleic acids, due to its low bond energy and unique combination of fluorine and bromine atoms. Additionally, this compound has been shown to interact with other organic compounds, such as amines and carboxylic acids.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In particular, this compound has been shown to interact with proteins and nucleic acids, leading to changes in their structure and function. Additionally, this compound has been studied for its potential uses in drug delivery systems, as it has been shown to interact with other organic compounds, such as amines and carboxylic acids.
实验室实验的优点和局限性
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene has a number of advantages for use in lab experiments. Firstly, this compound is highly reactive due to its low bond energy, making it useful for a variety of synthetic processes. Additionally, this compound has been studied for its potential uses in drug delivery systems, as it has been shown to interact with other organic compounds, such as amines and carboxylic acids. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, making it difficult to predict its effects on biological molecules. Additionally, this compound is a highly reactive compound and should be handled with caution.
未来方向
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene has a wide range of potential future applications. For example, this compound could be used to create new drug delivery systems, as it has been shown to interact with other organic compounds, such as amines and carboxylic acids. Additionally, this compound could be used in the synthesis of novel fluorinated compounds. Furthermore, this compound could be studied for its potential uses in medical imaging, as its unique combination of fluorine and bromine atoms could be used to create contrast agents. Finally, this compound could be studied for its potential uses in the synthesis of new pharmaceuticals.
合成方法
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized via a number of methods. One method involves the reaction of 4-trifluoromethoxybenzene and 2-bromo-5-chloro-1-fluoroethane. This reaction yields a 1:1 mixture of this compound and 4-trifluoromethoxy-1-bromo-2-chloro-5-fluorobenzene. Another method involves the reaction of 2-bromo-5-chloro-1-fluorobenzene and trifluoromethanesulfonic anhydride. This reaction yields a 1:1 mixture of this compound and 4-trifluoromethoxy-1-bromo-2-chloro-5-fluorobenzene.
属性
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-4(9)6(2-5(3)10)14-7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUANECCOIZXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.44 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)
![1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6608665.png)


![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)
![methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6608679.png)

![[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6608698.png)
![4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B6608699.png)
![[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608703.png)

![tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate](/img/structure/B6608724.png)
![2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B6608725.png)
